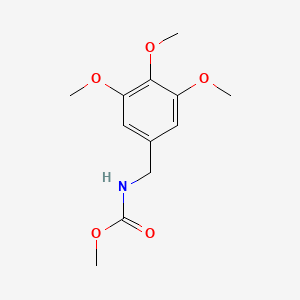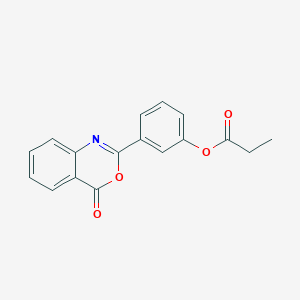
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide
Übersicht
Beschreibung
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been widely used as a research tool to investigate the role of the P2X7 receptor in different biological systems.
Wirkmechanismus
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide acts as a competitive antagonist of the P2X7 receptor by binding to the orthosteric site of the receptor. It prevents the binding of ATP, the endogenous ligand of the P2X7 receptor, and inhibits the downstream signaling pathways, including the activation of the inflammasome and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the cell and tissue types. In macrophages and microglia, this compound inhibits the P2X7 receptor-mediated release of IL-1β and TNF-α, which are key mediators of inflammation. In neurons, this compound blocks the P2X7 receptor-mediated apoptosis and promotes cell survival. In cancer cells, this compound inhibits cell proliferation and induces cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide has several advantages as a research tool, including its high potency and selectivity for the P2X7 receptor, its availability in high purity and quantity, and its well-established pharmacological and physiological effects. However, this compound also has some limitations, including its relatively short half-life, its potential off-target effects, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide and the P2X7 receptor. One direction is to investigate the role of the P2X7 receptor in different diseases and conditions, such as chronic pain, Alzheimer's disease, and cancer. Another direction is to develop more potent and selective antagonists of the P2X7 receptor, which may have better pharmacological and therapeutic properties. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the complex interactions between the P2X7 receptor and other biological pathways.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide has been extensively used in scientific research to study the pharmacology and physiology of the P2X7 receptor. It has been shown to block the P2X7 receptor-mediated release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types, including macrophages, microglia, and astrocytes. This compound has also been used to investigate the role of the P2X7 receptor in pain, neurodegeneration, and cancer.
Eigenschaften
IUPAC Name |
N-[(2,4-dichloro-6-methylphenyl)methyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-10-7-12(17)8-15(18)14(10)9-19-16(20)11-3-5-13(6-4-11)23(2,21)22/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHPHHLEZAUOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4411517.png)
![2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B4411521.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411529.png)
![2,6-dimethyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411535.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4411550.png)
![1-{2-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411556.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4411573.png)


![2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4411595.png)
![4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4411598.png)
